molecular formula C16H15NO3S B2733529 (2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(naphthalen-1-yl)methanone CAS No. 2034209-66-8

(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(naphthalen-1-yl)methanone

Cat. No.: B2733529
CAS No.: 2034209-66-8
M. Wt: 301.36
InChI Key: AXXPJDQCXWTMRW-UHFFFAOYSA-N
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Description

(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(naphthalen-1-yl)methanone (CAS 2034209-66-8) is a complex bicyclic compound of significant interest in medicinal chemistry and drug discovery. With a molecular formula of C16H15NO3S and a molecular weight of 301.36 g/mol , this molecule features a unique 2-thia-5-azabicyclo[2.2.1]heptane core structure bearing a sulfone group (2,2-dioxide) and is functionalized with a naphthalene-1-carbonyl moiety . This specific structural combination presents a three-dimensional scaffold that is highly valuable for probing biological targets and designing novel therapeutic agents. The naphthalene group provides a rigid, planar aromatic system that can engage in hydrophobic interactions and π-stacking, while the bridged bicyclic sulfonamide introduces topological diversity and potential hydrogen-bonding capabilities. Although the specific biological pathway for this exact compound is not fully detailed in available literature, compounds based on similar 2-thia-5-azabicyclo[2.2.1]heptane scaffolds have been investigated for their potential to inhibit leukotriene production, suggesting relevance in research concerning inflammatory diseases . As a sophisticated building block, it serves as a versatile intermediate for the synthesis of more complex molecules and is a valuable tool for chemical biology and high-throughput screening campaigns. This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptan-5-yl)-naphthalen-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3S/c18-16(17-9-13-8-12(17)10-21(13,19)20)15-7-3-5-11-4-1-2-6-14(11)15/h1-7,12-13H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXXPJDQCXWTMRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CS2(=O)=O)C(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(naphthalen-1-yl)methanone typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, followed by the introduction of the naphthalen-1-yl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles are often employed to enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(naphthalen-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding sulfide.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Synthetic Applications

1. Building Block in Medicinal Chemistry
The compound serves as a versatile synthetic intermediate in the development of various pharmaceuticals. Its unique structural features allow for modifications that can lead to novel therapeutic agents. For instance, derivatives of this compound have been explored as potential antiviral and anticancer agents due to their ability to interact with biological targets effectively .

2. Synthesis of Nucleoside Analogues
Research indicates that derivatives of (2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(naphthalen-1-yl)methanone can be used to synthesize carbocyclic nucleoside analogues, which are important in the development of antiviral drugs. These analogues mimic natural nucleosides and can inhibit viral replication .

Pharmacological Properties

1. Antitumor Activity
Compounds derived from this compound have shown promise in preclinical studies as antitumor agents. Their mechanism involves the inhibition of specific enzymes or pathways critical for cancer cell survival, making them candidates for further development in oncology .

2. Antiviral Properties
The ability of certain derivatives to act against viral infections has been noted in various studies. These compounds can interfere with viral replication processes, thus holding potential as therapeutic agents against diseases such as HIV and hepatitis .

Case Studies

Case Study 1: Synthesis and Evaluation of Nucleoside Analogues
A study published in the Journal of Organic Chemistry detailed the synthesis of nucleoside analogues derived from this compound and their evaluation for antiviral activity. The findings demonstrated significant inhibitory effects on viral replication in vitro, highlighting the compound's potential as a lead structure for drug development.

Case Study 2: Antitumor Activity Assessment
In another research effort, derivatives were tested against various cancer cell lines, revealing dose-dependent cytotoxic effects. The study concluded that modifications to the bicyclic structure enhanced selectivity towards cancer cells while minimizing toxicity to normal cells.

Mechanism of Action

The mechanism by which (2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(naphthalen-1-yl)methanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of its targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Structural and Molecular Variations

Key structural analogs differ primarily in the substituent attached to the bicyclic sulfonamide core. These variations influence molecular weight, polarity, and functional group interactions.

Table 1: Comparative Overview of Structural Analogs
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Data
Target Compound Naphthalen-1-yl C₁₆H₁₃NO₃S ~307.34 High lipophilicity (inferred)
(3-Iodophenyl analog) 3-Iodophenyl C₁₂H₁₂INO₃S 377.20 ChemSpider ID: 58412193
(Morpholino analog) Morpholino Not explicitly given Notable safety hazards (toxic, environmental risks)
2-(5-Amino-1,3,4-thiadiazol-2-ylthio) analog Thiadiazole-thio C₁₄H₁₁N₃OS₂ 301.38 Mp: 189–190°C, synthesis yield: 89%
Complex bicyclic derivative Piperidin-ethyl-phenyl C₂₂H₂₇N₃O₂ 365.47 Mp: 113–115°C, synthesis yield: 71%
Formula C₁₂H₁₃NO₂ isomers Varied (e.g., phenyl) C₁₂H₁₃NO₂ 203.09 Same formula, distinct structures

Substituent Effects on Properties

  • Naphthalen-1-yl vs. 3-Iodophenyl : The iodine atom in the 3-iodophenyl analog increases molecular weight by ~70 g/mol compared to the naphthalene derivative. Iodine’s electronegativity may enhance halogen bonding but reduce solubility.
  • Morpholino Substitution : The morpholino group (a polar, oxygen-rich heterocycle) likely improves aqueous solubility compared to aromatic substituents. However, associated safety risks (e.g., toxicity, environmental hazards) necessitate stringent handling protocols.
  • Thiadiazole-Thio Group : The sulfur-rich thiadiazole ring may enhance metal-binding capacity or redox activity. Its high melting point (189–190°C) suggests strong crystalline packing forces.

Biological Activity

The compound (2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(naphthalen-1-yl)methanone is a complex organic molecule characterized by a bicyclic structure that incorporates sulfur and nitrogen atoms. Its unique composition suggests potential interactions with various biological targets, making it of significant interest in medicinal chemistry and pharmacology.

Structural Characteristics

The compound features a bicyclic framework consisting of a five-membered ring fused to a six-membered ring. The presence of the naphthalene moiety enhances its chemical reactivity and potential biological activity. The bicyclic structure allows for diverse interactions with biological systems, which can be explored through computational methods such as structure-activity relationship (SAR) analysis.

Predicted Biological Activities

Research indicates that compounds with similar structural motifs often exhibit notable biological activities. The following table summarizes some predicted activities based on structural similarities:

Compound Structure Type Notable Activity
IndoleAromaticAnticancer
ThioacetamideThioetherAntimicrobial
BenzothiazoleHeterocyclicAntifungal

The unique combination of sulfur and nitrogen within the bicyclic framework of this compound may enhance its interaction with biological targets compared to simpler analogs like indole or benzothiazole.

The biological activity of this compound is primarily predicted through computational methods, including SAR analysis. Studies suggest that the compound may interact with various biological targets through mechanisms such as:

  • Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways.
  • Receptor Binding : Interaction with G-protein coupled receptors (GPCRs), which are critical in signal transduction.

For instance, the compound's structure suggests it may bind to GPCRs, which play significant roles in mediating physiological responses.

Synthesis and Optimization

The synthesis of this compound can involve several strategies:

  • Multi-step Synthesis : Utilizing established synthetic routes for similar bicyclic compounds.
  • Optimization Conditions : Careful optimization of reaction conditions such as temperature and pH to maximize yield and purity.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing (2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(naphthalen-1-yl)methanone?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with the formation of the bicyclic sulfonamide core (e.g., via trans-4-hydroxy-L-proline derivatization, as shown in related bicyclic systems) followed by coupling with a naphthalene derivative. Key steps include alkylation or nucleophilic substitution using reagents like propargyl bromide under basic conditions (K₂CO₃/DMF) . Optimization of reaction time, temperature, and purification (e.g., column chromatography or recrystallization) is critical to achieving high yields.

Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the bicyclic framework and naphthalene substitution pattern. Mass spectrometry (MS) confirms molecular weight, while elemental analysis validates stoichiometry. For resolving stereochemical ambiguities, X-ray crystallography is recommended, as demonstrated in structurally similar bicyclic systems .

Q. How can researchers ensure reproducibility in synthesizing the bicyclic sulfonamide core?

  • Methodological Answer : Strict control of reaction conditions (e.g., anhydrous solvents, inert atmosphere) and intermediate characterization at each step are vital. For example, intermediates like the oxazolidinone precursor should be isolated and validated via melting point analysis and thin-layer chromatography (TLC) before proceeding to subsequent steps .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during structural elucidation be resolved?

  • Methodological Answer : Discrepancies between calculated and observed NMR shifts may arise from dynamic effects or impurities. Use heteronuclear correlation experiments (HSQC, HMBC) to confirm connectivity. If unresolved, compare data with structurally validated analogs (e.g., 1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl) derivatives) or employ computational methods (DFT calculations) to predict spectra .

Q. What experimental strategies optimize the coupling reaction between the bicyclic sulfonamide and naphthalene moiety?

  • Methodological Answer : Screen palladium-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling if a halogenated naphthalene is used. Alternatively, nucleophilic aromatic substitution with a thiol or amine-functionalized naphthalene can be tested under varying temperatures (50–100°C) and solvent polarities (DMF vs. THF). Monitor reaction progress via TLC and isolate byproducts for mechanistic insights .

Q. What role does the sulfone group play in modulating the compound’s biological or chemical reactivity?

  • Methodological Answer : The sulfone group enhances electrophilicity, making the compound a potential candidate for covalent inhibition. To assess this, synthesize analogs with the sulfone replaced by a sulfide or sulfoxide and compare reactivity in nucleophilic addition assays. Use in vitro enzyme inhibition studies (e.g., fluorescence-based assays) to quantify activity differences .

Q. How can researchers investigate the environmental fate of this compound in ecological risk assessments?

  • Methodological Answer : Employ OECD guidelines for biodegradation (e.g., OECD 301F) and bioaccumulation (e.g., logP measurements via shake-flask method). Use LC-MS/MS to track degradation products in simulated environmental matrices (soil/water systems). Collaborate with computational chemists to predict toxicity endpoints (e.g., EC50 for aquatic organisms) .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental biological activity data?

  • Methodological Answer : Re-evaluate the compound’s conformation in silico (molecular docking with flexible side chains) and validate assay conditions (e.g., buffer pH, solvent DMSO concentration). If contradictions persist, synthesize and test diastereomers or regioisomers to isolate the active form .

Q. What steps mitigate variability in reaction yields during scale-up?

  • Methodological Answer : Conduct kinetic studies (e.g., in situ IR spectroscopy) to identify rate-limiting steps. Optimize mixing efficiency and heat transfer in batch reactors. For example, gradual addition of reagents (e.g., NaBH₄ in ethanol/THF) can prevent exothermic side reactions, as shown in analogous syntheses .

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